3-Cyclobutylthiomorpholine

Description

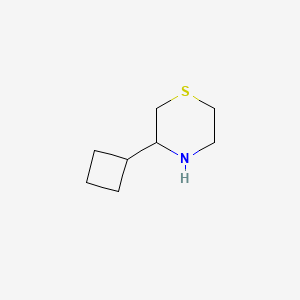

3-Cyclobutylthiomorpholine 1,1-dioxide hydrochloride (C₈H₁₆ClNO₂S) is a heterocyclic compound with a molecular weight of 225.74 g/mol and a CAS number of 1909316-14-8 . Its structure combines a cyclobutyl ring, a thiomorpholine backbone oxidized to a 1,1-dioxide (sulfone group), and a hydrochloride salt, which enhances its stability and solubility . This compound is synthesized to ≥95% purity, making it a premium building block for pharmaceutical, agrochemical, and material science research.

Properties

Molecular Formula |

C8H15NS |

|---|---|

Molecular Weight |

157.28 g/mol |

IUPAC Name |

3-cyclobutylthiomorpholine |

InChI |

InChI=1S/C8H15NS/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2 |

InChI Key |

HSGUAKRNPCWPOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CSCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylthiomorpholine typically involves the reaction of cyclobutylamine with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylthiomorpholine undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The cyclobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

3-Cyclobutylthiomorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It has shown promise in drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutylthiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Key Observations :

- Cyclobutyl vs.

- Sulfone Group Reactivity: The sulfone group in this compound enhances polarity and metabolic stability relative to non-oxidized sulfur analogs (e.g., thioethers) .

- Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral heterocycles like 4-azaspiro[2.5]octan-7-ol hydrochloride .

Commercial and Handling Considerations

Insights :

- Cost : this compound is priced at a premium (513.00 €/50 mg), reflecting its complex synthesis and niche applications, compared to simpler building blocks like 1-bromo-2-ethylhexane .

- Safety : Requires stringent handling due to irritation risks, similar to other hydrochloride salts but more specialized than boronic acids or alkyl bromides .

Biological Activity

3-Cyclobutylthiomorpholine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by a thiomorpholine ring structure, which is a six-membered ring containing a sulfur atom. The cyclobutyl group attached to the nitrogen atom of the thiomorpholine contributes to its unique properties and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Various studies have reported its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially blocking their activity, which could be beneficial in treating diseases where these enzymes play a critical role.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets. This binding can inhibit enzyme activity or alter cellular signaling pathways, leading to various therapeutic effects:

- Enzyme Inhibition : By occupying the active site of certain enzymes, it prevents substrate binding and subsequent reactions.

- Cellular Interaction : The compound's structure allows it to interact with cellular membranes or receptors, influencing cell behavior and function.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 15 µg/mL |

| P. aeruginosa | 20 µg/mL |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects. For example, research conducted on prostate cancer cells showed an IC50 value of approximately 25 µM, indicating effective growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 25 |

| MCF-7 (Breast) | 30 |

| HeLa (Cervical) | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.